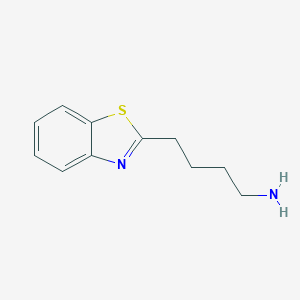

4-(1,3-Benzothiazol-2-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c12-8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMCSVXKKHXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595644 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173838-78-3 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Reaction Pathways

Synthetic Routes for Benzothiazole (B30560) Nucleus Construction

The most prevalent and versatile method for constructing the benzothiazole nucleus is the condensation of 2-aminobenzenethiol with a variety of carbonyl- or cyano-containing compounds. nih.govmdpi.com This approach directly installs a substituent at the C-2 position of the benzothiazole ring.

The reaction of 2-aminobenzenethiol with functional groups such as aldehydes, ketones, carboxylic acids, acyl chlorides, or nitriles is the cornerstone of benzothiazole synthesis. mdpi.commdpi.com The general mechanism involves an initial condensation between the amino group of 2-aminobenzenethiol and the electrophilic carbon of the reaction partner, followed by an intramolecular cyclization via nucleophilic attack by the thiol group, and a final dehydration or elimination step to yield the aromatic benzothiazole ring.

The substrate scope for cyclocondensation reactions with 2-aminobenzenethiol is broad, though yields and reaction conditions can be influenced by the nature of the substituents. mdpi.commdpi.com

Aldehydes and Ketones: Both aromatic and aliphatic aldehydes are widely used. mdpi.commdpi.com Aromatic aldehydes bearing either electron-donating groups (EDG) or electron-withdrawing groups (EWG) are generally well-tolerated, although the reaction outcomes can vary depending on the catalytic system. mdpi.com For instance, in some Ru(III)-catalyzed oxidations, EWGs on the aldehyde result in higher yields compared to EDGs. Conversely, other systems show high yields irrespective of the substituent's electronic nature. mdpi.com While many protocols are effective for aromatic aldehydes, some are not suitable for aliphatic aldehydes. mdpi.com

Carboxylic Acids and Derivatives: Carboxylic acids, both aromatic and aliphatic, can be condensed with 2-aminobenzenethiol, often requiring high temperatures or the use of coupling agents or catalysts like polyphosphoric acid (PPA). mdpi.com The use of microwave irradiation can significantly accelerate these reactions. tku.edu.tw Acyl chlorides are more reactive and can react under milder conditions. mdpi.com

Nitriles: The copper-catalyzed condensation of 2-aminobenzenethiols with a wide range of aromatic, heterocyclic, and aliphatic nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org This method tolerates various functional groups, including ethers, halides, and trifluoromethyl groups. However, limitations have been observed with ortho-substituted benzonitriles, which can be less effective substrates. organic-chemistry.org

| Reactant Type | Substituent Type | General Tolerance/Observations | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Electron-Donating Groups (EDG) | Generally well-tolerated, yields can be catalyst-dependent. | mdpi.com |

| Aromatic Aldehydes | Electron-Withdrawing Groups (EWG) | Generally well-tolerated, sometimes providing higher yields than EDGs. | mdpi.com |

| Aliphatic Aldehydes | Alkyl groups | Effective in some systems (e.g., microwave-assisted), but incompatible with others. Requires a subsequent oxidation step from the dihydrobenzothiazole intermediate. | mdpi.commdpi.com |

| Nitriles | Aromatic, Heterocyclic, Aliphatic | Broad scope with copper catalysis; tolerates halides, ethers. | organic-chemistry.org |

| Nitriles | ortho-Substituted Benzonitriles | Less effective, leading to lower yields. | organic-chemistry.org |

| Carboxylic Acids | Aromatic, Aliphatic | Generally tolerated but often require harsh conditions (e.g., PPA, high temp) or microwave assistance. | mdpi.comtku.edu.tw |

A vast array of catalysts has been developed to improve the efficiency, yield, and environmental footprint of benzothiazole synthesis. These can be broadly categorized as follows:

Acidic Catalysis: Simple acids and Lewis acids are effective catalysts. Systems like H₂O₂/HCl provide excellent yields at room temperature. mdpi.com L-proline has been used as a green catalyst under microwave and solvent-free conditions for reactions with aldehydes and carboxylic acids. tku.edu.tw Samarium triflate is a reusable acid catalyst effective in aqueous media. organic-chemistry.org

Metal-Mediated Catalysis: Transition metals are widely employed. Copper salts, such as Cu(OAc)₂, efficiently catalyze the condensation with nitriles. organic-chemistry.org Other metal-based catalysts include Ru(III) complexes and Ag₂O. mdpi.com Visible-light-promoted protocols using photosensitizers offer a metal-free alternative for dehydrogenation. organic-chemistry.org

Nanomaterial-Assisted Catalysis: Nanocatalysts offer advantages such as high surface area, stability, and recyclability. Examples include nano CeO₂, Bi₂O₃ nanoparticles, and uniquely prepared bimetallic particles like Fe₃O₄@SiO₂@Cu-MoO₃, which demonstrate exceptional catalytic ability in reactions with aldehydes. mdpi.com

| Catalyst Type | Example Catalyst/System | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Acidic | H₂O₂/HCl | Aldehydes | Room temperature, excellent yields. | mdpi.com |

| Acidic | L-Proline | Aldehydes, Carboxylic Acids | Green, solvent-free, microwave-assisted. | tku.edu.tw |

| Metal-Mediated | Cu(OAc)₂ | Nitriles | High efficiency, broad substrate scope. | organic-chemistry.org |

| Metal-Mediated | Samarium triflate | Aldehydes | Reusable, mild conditions, aqueous medium. | organic-chemistry.org |

| Nanomaterial | Nano CeO₂ | Aldehydes | Green (water solvent), room temperature. | mdpi.com |

| Nanomaterial | Fe₃O₄@SiO₂@Cu-MoO₃ | Aldehydes | High efficiency and selectivity. | mdpi.com |

While condensation with 2-aminobenzenethiol is dominant, other routes to the benzothiazole ring exist. These are particularly useful when the required 2-aminobenzenethiol precursor is unstable or difficult to access. One significant alternative is the intramolecular cyclization of ortho-halogenated aniline (B41778) derivatives or thioanilides. nih.govmdpi.com For example, 2-halogenothioanilides can undergo copper-catalyzed intramolecular S-arylation to form 2-arylbenzothiazoles. mdpi.com Another approach involves the reaction of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide. nih.gov

Cyclocondensation Reactions Involving 2-Aminobenzenethiol Precursors

Integration of the Butan-1-amine Side Chain

To synthesize the specific target molecule, 4-(1,3-Benzothiazol-2-yl)butan-1-amine, the four-carbon amino-functionalized side chain must be incorporated. This can be achieved through two primary strategic approaches: forming the benzothiazole ring using a precursor that already contains the side chain, or by attaching the side chain to a pre-formed, reactive benzothiazole derivative.

Strategy 1: Cyclocondensation with a Functionalized Precursor: This is the most direct approach. It involves the reaction of 2-aminobenzenethiol with a five-carbon reactant that has a terminal amino group (or a protected equivalent) and a carbonyl or nitrile group at the other end. For instance, condensing 2-aminobenzenethiol with 5-aminopentanoic acid or 5-aminopentanal (B1222117) would, in principle, yield the desired product. mdpi.comtku.edu.tw Given the reactivity of the free amine, it would likely need to be protected with a group like tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) prior to the cyclocondensation reaction. The protecting group would then be removed in a final step. The reaction of 2-aminobenzenethiol with γ-butyrolactone could also be explored as a potential pathway, as the lactone can serve as a precursor to γ-hydroxybutyric acid, which might then cyclize. wikipedia.orgnih.gov

Strategy 2: Post-cyclization Modification: This strategy involves a multi-step sequence starting with a 2-substituted benzothiazole that bears a reactive handle for chain elaboration. A key intermediate for this approach is 2-(chloromethyl)benzothiazole, which can be synthesized by the condensation of 2-aminobenzenethiol with chloroacetic acid. mdpi.comjyoungpharm.org From this intermediate, the butan-1-amine side chain can be constructed. For example, 2-(chloromethyl)benzothiazole could be converted to a Grignard or organolithium reagent precursor to react with a three-carbon electrophile like 3-bromopropanenitrile. Subsequent reduction of the nitrile would yield the primary amine. Alternatively, direct alkylation of benzothiazole at the C-2 position using radical precursors or other C-H functionalization methods could be employed to introduce the side chain. bohrium.comrsc.orgnih.gov For instance, visible-light-mediated alkylation using radical precursors offers a modern, metal-free approach to functionalize the C2-H bond of the benzothiazole ring. rsc.org

Functionalization and Derivatization of the Butan-1-amine Moiety

The primary amine group of the butan-1-amine side chain in this compound serves as a versatile handle for a wide array of functionalization and derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and for its application as a building block in more complex structures. Common derivatization strategies include acylation, alkylation, and the formation of Schiff bases.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides yields stable amide derivatives. For instance, reacting 2-aminobenzothiazole (B30445) with 4-chlorobutanoyl chloride in the presence of a base like sodium bicarbonate results in the formation of N-(benzothiazol-2-yl)-4-chlorobutanamide mdpi.comresearchgate.net. This reaction pathway highlights a method for creating an amide linkage, which can be conceptually applied to the title compound.

Schiff Base Formation: Condensation of the primary amine with various aldehydes or ketones under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. These reactions are often reversible and can be catalyzed by acids or bases. The formation of Schiff bases from 2-aminobenzothiazole derivatives is a well-established method for creating new C=N bonds, often facilitated by microwave irradiation on solid supports like zeolites, which can proceed rapidly and in high yield tsijournals.com.

Alkylation: The amine moiety can undergo nucleophilic substitution with alkyl halides to produce secondary or tertiary amines. These reactions can be controlled to achieve mono- or di-alkylation.

The table below summarizes key derivatization reactions applicable to the butan-1-amine moiety.

| Reaction Type | Reagents | Functional Group Formed | Typical Conditions |

| Acylation | Acyl chlorides, Anhydrides | Amide (-NH-C=O) | Base (e.g., NaHCO₃), Organic Solvent (e.g., CH₂Cl₂) mdpi.comresearchgate.net |

| Schiff Base Formation | Aldehydes, Ketones | Imine (-N=CH-) | Zeolite support, Microwave irradiation tsijournals.com |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base, Polar Solvent |

Principles of Green Chemistry in Benzothiazole-Amine Synthesis

The synthesis of benzothiazole derivatives, including amine-functionalized variants, has increasingly incorporated the principles of green chemistry to minimize environmental impact. mdpi.commdpi.comresearchgate.net These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. Key strategies include the use of solvent-free reaction conditions and the development of sustainable catalytic systems. mdpi.comnih.govnih.gov

A significant advancement in green synthesis is the development of solvent-free or "neat" reaction protocols. nih.govresearchgate.netacs.org These methods not only reduce pollution from volatile organic compounds (VOCs) but can also lead to higher reaction rates and yields. researchgate.net The condensation of 2-aminothiophenol (B119425) with aldehydes or benzoyl chlorides can be performed efficiently at room temperature without any solvent, often with short reaction times. researchgate.netekb.eg

Microwave-assisted organic synthesis (MAOS) is another powerful technique that aligns with green chemistry principles. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields, sometimes under solvent-free conditions using solid supports like zeolites. tsijournals.com Furthermore, the use of environmentally benign solvents like water or glycerol (B35011) has been explored as an alternative to traditional organic solvents. orgchemres.org

The following table compares different green reaction conditions for benzothiazole synthesis.

| Method | Catalyst/Medium | Temperature | Reaction Time | Key Advantage | Source |

| Solvent-Free | None | Room Temp. | 3 min | No solvent waste, short reaction time | researchgate.net |

| Solvent-Free | Brønsted Acidic Ionic Liquid Gel | 130 °C | 5 h | Recyclable catalyst, high yield | acs.orgnih.gov |

| Microwave | NaY Zeolite | N/A | 1-7 min | Rapid synthesis, solvent-free | tsijournals.com |

| Aqueous Media | Samarium Triflate | N/A | N/A | Reusable catalyst, green solvent | organic-chemistry.org |

Sustainable catalysis focuses on using catalysts that are recyclable, non-toxic, and highly efficient. In the synthesis of benzothiazoles, a variety of sustainable catalysts have been employed. nih.gov These include reusable heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, which can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. acs.orgnih.gov

Nanoparticles have also emerged as effective catalysts. For example, zinc oxide (ZnO) and nickel oxide (NiO) nanoparticles have been used to catalyze the condensation of 2-aminothiophenol with aldehydes under mild conditions. ekb.eg Metal-free catalytic systems are also gaining traction. acs.orgdntb.gov.ua An innovative approach involves a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions, where DMSO serves as the oxidant. acs.orgacs.orgnih.gov This method avoids the use of transition-metal catalysts and halogenated substrates, representing a significant step towards a more sustainable chemical process. acs.orgnih.gov

Elucidation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and improving product yields. The formation of the benzothiazole ring and the reactivity of its precursors have been the subject of detailed mechanistic studies. researchgate.netresearchgate.net

The most common route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid derivative. researchgate.net A widely accepted mechanism for the reaction with an aldehyde involves several key steps ekb.eg:

Nucleophilic Attack: The amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.

Dehydration: This intermediate undergoes dehydration to form a Schiff base (imine) intermediate.

Cyclization: An intramolecular nucleophilic attack by the thiol group onto the imine carbon leads to the formation of a benzothiazoline (B1199338) intermediate.

Oxidation: The final step is the oxidation of the benzothiazoline to the aromatic benzothiazole. This oxidation can be effected by various oxidants, including air (O₂), hydrogen peroxide, or even DMSO in certain systems. ekb.egacs.org

In some visible-light-mediated syntheses, it has been proposed that an in situ-generated disulfide from 2-aminothiophenol acts as a photosensitizer, activating molecular oxygen to generate singlet oxygen and superoxide (B77818) anions, which then drive the final dehydrogenation step. acs.org

The reactivity of the precursors significantly influences the course and efficiency of benzothiazole synthesis. nih.govdntb.gov.ua The 2-aminothiophenol molecule contains two nucleophilic centers: the amino group and the thiol group. The initial attack on a carbonyl electrophile typically occurs via the more nucleophilic amino group. ekb.eg

The nature of the amine precursor is critical. Aromatic amines are common starting materials in multi-component reactions that form the benzothiazole ring system. acs.orgnih.gov The electronic properties of substituents on the amine precursors can affect their reactivity; electron-rich substrates generally demonstrate higher reactivity than their electron-deficient counterparts. mdpi.com

Intermediates in the reaction, such as the initially formed adducts and the cyclized benzothiazoline, are generally unstable and readily convert to the final aromatic product. The stability and reactivity of these intermediates can be influenced by reaction conditions such as pH, temperature, and the presence of catalysts. nih.gov For example, in the synthesis of 2-(2′-aminophenyl)benzothiazole derivatives, the reaction of isatin (B1672199) with anilines leads to the formation of an imine intermediate, which then undergoes a nucleophilic attack by sulfur to form the C-S bond. mdpi.com

Iii. Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique pattern of absorption bands corresponding to specific functional groups and structural features. For benzothiazole (B30560) derivatives, characteristic vibrational frequencies have been identified. mdpi.com

In the case of 4-(1,3-Benzothiazol-2-yl)butan-1-amine, the FTIR spectrum is expected to exhibit a combination of bands characteristic of the benzothiazole ring system and the butan-1-amine side chain. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic benzothiazole ring and the aliphatic butyl chain are expected in the 2850-3100 cm⁻¹ range. researchgate.net

The C=N stretching vibration of the thiazole (B1198619) ring is a characteristic feature and typically appears in the range of 1600-1640 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the benzene (B151609) ring are expected to produce bands in the 1450-1600 cm⁻¹ region. researchgate.net Bending vibrations for the C-H bonds of the aromatic ring and the CH₂ groups of the butyl chain, as well as C-N and C-S stretching vibrations, would appear in the fingerprint region (below 1500 cm⁻¹). mdpi.comresearchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-3100 | C-H stretch | Aromatic and Aliphatic |

| 1600-1640 | C=N stretch | Thiazole Ring |

| 1450-1600 | C=C stretch | Benzene Ring |

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For benzothiazole and its derivatives, the C=C and C=N stretching modes, as well as the ring breathing vibrations, are typically strong in the Raman spectrum. nih.govresearchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces. This technique could be employed to study the orientation and interaction of this compound with metallic surfaces, which is relevant for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzothiazole ring and the butan-1-amine side chain.

The aromatic protons of the benzothiazole ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. rsc.orgchemicalbook.com The exact chemical shifts and splitting patterns would depend on the substitution pattern and the electronic environment. The protons of the butyl chain would appear in the upfield region. The methylene (B1212753) group adjacent to the benzothiazole ring (C-2 position) would be expected at a higher chemical shift compared to the other methylene groups due to the deshielding effect of the aromatic ring. The methylene group adjacent to the amine group would also be shifted downfield. The protons of the amine group itself would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. mdpi.comresearchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.0 - 8.5 | Multiplet | Aromatic Protons (Benzothiazole) |

| ~3.0 | Triplet | -CH₂- (adjacent to Benzothiazole) |

| ~2.8 | Triplet | -CH₂- (adjacent to NH₂) |

| ~1.8 | Multiplet | -CH₂- (central) |

| ~1.6 | Multiplet | -CH₂- (central) |

| Variable | Broad Singlet | -NH₂ |

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, the carbon atoms of the benzothiazole ring would resonate at higher chemical shifts (typically δ 110-170 ppm) compared to the aliphatic carbons of the butyl chain (typically δ 20-50 ppm). chemistryjournal.innih.gov The carbon atom at the C-2 position of the benzothiazole ring, to which the butyl chain is attached, is expected to have a particularly high chemical shift. mdpi.com

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 110 - 170 | Aromatic Carbons (Benzothiazole) |

| ~42 | -CH₂- (adjacent to Benzothiazole) |

| ~40 | -CH₂- (adjacent to NH₂) |

| ~30 | -CH₂- (central) |

| ~25 | -CH₂- (central) |

Solid-state NMR could be utilized to study the compound in its solid form, providing information about its crystalline structure and polymorphism.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Information

Mass spectrometry is a critical analytical technique for determining the precise molecular mass of this compound and for elucidating its structure through fragmentation analysis. The molecular weight of this compound is 206.3 g/mol . In electron ionization (EI) mass spectrometry, the compound would first form a molecular ion (M•+) at an m/z corresponding to its molecular weight.

The fragmentation of this molecular ion is predictable based on the structure, which consists of a stable benzothiazole ring connected to a butylamine (B146782) side chain. The primary amine group makes the molecule susceptible to characteristic cleavage patterns. Alpha-cleavage, a common fragmentation pathway for aliphatic amines, is expected to be a dominant process. This involves the cleavage of the C-C bond adjacent to the nitrogen atom, which would lead to the formation of a stable iminium cation.

Another significant fragmentation pathway involves the cleavage of the bond between the butyl chain and the benzothiazole ring. This would result in a fragment corresponding to the stable benzothiazole cation. Further fragmentation of the butylamine chain and the benzothiazole ring can also occur, providing a detailed fingerprint for structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Structure | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₁₁H₁₄N₂S]•+ (Molecular Ion) | Electron Ionization | 206 |

| [C₁₀H₁₀NS]+ | Cleavage of the C-C bond beta to the ring | 176 |

| [C₇H₄NS]+ | Cleavage of the butyl chain at the ring | 134 |

| [CH₄N]+ | Alpha-cleavage of the butylamine chain | 30 |

Electronic Spectroscopy for Electronic Transitions and Conjugation Patterns

Electronic spectroscopy provides valuable information about the electronic transitions within the molecule, which are influenced by the conjugated π-system of the benzothiazole ring.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the benzothiazole moiety. Benzothiazole derivatives typically exhibit strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π→π* transitions within the aromatic and heterocyclic ring systems. The presence of the sulfur and nitrogen heteroatoms can also lead to n→π* transitions, although these are often weaker and may be obscured by the more intense π→π* bands. The alkylamine substituent is not a chromophore and is expected to have a minimal direct effect on the position of the main absorption maxima, though it can influence the molecule's solubility and aggregation behavior in different solvents, which may indirectly affect the spectrum.

Table 2: Typical UV-Vis Absorption Data for 2-Substituted Benzothiazole Derivatives

| Solvent | Typical λmax (nm) | Associated Transition |

|---|---|---|

| Ethanol | ~250-260 | π→π |

| Ethanol | ~290-310 | π→π |

| Cyclohexane | ~320-330 | n→π* |

Many benzothiazole derivatives are known to exhibit fluorescence. mdpi.comresearchgate.netcymitquimica.com The luminescent properties of this compound would be primarily dictated by the benzothiazole core, which acts as the fluorophore. Upon excitation at a wavelength corresponding to its absorption maxima, the molecule can relax to the ground state by emitting a photon, resulting in fluorescence.

The fluorescence quantum yield and the position of the emission maximum can be influenced by several factors, including the rigidity of the molecule, the polarity of the solvent, and the potential for intramolecular processes like excited-state intramolecular proton transfer (ESIPT), although ESIPT is less likely in this specific structure due to the absence of a suitably positioned proton-donating group. mdpi.comcymitquimica.com The flexible butylamine chain might contribute to non-radiative decay pathways, potentially lowering the fluorescence quantum yield compared to more rigid benzothiazole analogues. nih.gov

X-ray Based Techniques for Solid-State Structural Determination

X-ray techniques are indispensable for analyzing the solid-state properties of a compound, from its surface composition to its precise three-dimensional atomic arrangement.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of a solid sample of this compound would confirm the presence of carbon, nitrogen, sulfur, and likely adventitious oxygen and carbon on the surface. High-resolution scans of the C 1s, N 1s, and S 2p regions would provide information about the chemical bonding environments. For instance, the N 1s spectrum could potentially distinguish between the nitrogen in the benzothiazole ring and the nitrogen in the primary amine group based on slight differences in their binding energies. Similarly, the S 2p spectrum would be characteristic of the sulfur atom within the thiazole ring.

Table 3: Expected XPS Binding Energies for Key Elements

| Element (Core Level) | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| C 1s | ~284.8 - 286.5 | C-C, C-H, C-N, C-S |

| N 1s | ~399.0 - 401.0 | Amine (-NH₂) and Thiazole (C=N) |

| S 2p | ~163.5 - 165.0 | Thiazole (C-S-C) |

Table 4: Illustrative Crystallographic Parameters for a Benzothiazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.5 Å, b = 11.5 Å, c = 11.9 Å, β = 103.6° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking |

Note: Data in this table is illustrative for a related benzothiazole structure and not specific to the title compound. mdpi.comnih.gov

Iv. Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. espublisher.comnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. espublisher.com For 4-(1,3-Benzothiazol-2-yl)butan-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The output provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's architecture. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for Benzothiazole (B30560) Derivatives (Note: This table is illustrative of typical data obtained from DFT calculations for related structures, as specific data for this compound is not available.)

| Parameter | Typical Value Range (Å or °) |

|---|---|

| C-S Bond Length | 1.75 - 1.78 Å |

| C=N Bond Length | 1.30 - 1.38 Å |

| C-N Bond Length | 1.38 - 1.42 Å |

| C-C (Aromatic) Bond Length | 1.39 - 1.41 Å |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive and can be more easily excited. nih.gov For this compound, the analysis would likely show the HOMO localized on the electron-rich benzothiazole ring system, while the LUMO may be distributed across the same aromatic system.

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in the molecule. researchgate.net This charge distribution analysis helps identify which parts of the molecule are electron-rich (negative charge) and electron-poor (positive charge), providing insight into its electrostatic interactions and reactive sites. irjweb.com

Table 2: Illustrative Frontier Orbital Energies for a Benzothiazole Moiety (Note: This table represents typical values for related compounds.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.8 to -2.0 eV |

The Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Red-colored regions indicate negative electrostatic potential, typically associated with lone pairs of electrons on heteroatoms like nitrogen and sulfur, and are indicative of sites for electrophilic attack. Blue-colored regions signify positive potential, usually around hydrogen atoms (especially those bonded to heteroatoms), marking sites for nucleophilic attack.

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density when an electron is added or removed, these functions pinpoint the specific atoms that are most susceptible to attack, offering a more quantitative measure of local reactivity than MESP alone. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT can be used to calculate:

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra. The calculated frequencies and intensities for vibrational modes (e.g., C-H stretch, N-H stretch, C=N stretch) can aid in the assignment of experimental spectra. researchgate.net

NMR Chemical Shifts: Prediction of ¹H and ¹³C NMR chemical shifts. These calculations help in the interpretation of complex experimental NMR spectra and structural confirmation.

Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Visible). This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often corresponding to HOMO-LUMO transitions. researchgate.net

The flexible butylamine (B146782) side chain of this compound allows for multiple spatial arrangements or conformations. A conformational analysis would be performed to identify the different possible conformers and determine their relative stabilities. By systematically rotating the single bonds in the side chain and calculating the energy of each resulting structure, a potential energy surface can be mapped. This process identifies the global energy minimum (the most stable conformer) and other low-energy local minima, which may co-exist in equilibrium.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). unar.ac.id This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target. researchgate.netmdpi.com

For this compound, docking studies would involve selecting a relevant protein target. The compound's 3D structure, obtained from DFT optimization, would be placed into the protein's active site. Docking algorithms would then explore various binding poses, scoring them based on factors like binding energy and intermolecular interactions. ajol.info

The analysis of the best-scoring poses reveals the specific protein-ligand interactions, such as:

Hydrogen Bonds: Typically involving the amine group (donor) and the benzothiazole nitrogen (acceptor).

Hydrophobic Interactions: Involving the aromatic benzothiazole ring and the aliphatic butyl chain.

Pi-Pi Stacking: Between the benzothiazole ring system and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

These studies provide a detailed profile of the binding mode and affinity, offering a rational basis for the molecule's potential biological activity and guiding the design of more potent analogues.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

Prediction of Binding Modes and Affinities with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been instrumental in predicting their binding modes and affinities. In a study involving a structurally similar compound, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, docking simulations against the human maltase-glucoamylase protein (PDB ID: 3-TOP) revealed a high binding affinity, with a docking score of -8.4 kcal/mol mdpi.comresearchgate.net. This strong predicted affinity suggests a stable and favorable interaction with the protein's active site mdpi.comresearchgate.net.

The predicted binding mode for this related compound indicated that the benzothiazole moiety is a key interacting fragment mdpi.comresearchgate.net. The butanamide linker allows the molecule to adopt a conformation that optimizes its interactions within the binding pocket. The types of interactions observed included hydrogen bonds, pi-pi stacking, and pi-alkyl interactions mdpi.com. Given the structural similarities, it is plausible that this compound would adopt a comparable binding mode, with its flexible butylamine chain allowing for conformational adjustments to maximize binding affinity.

Table 1: Predicted Interactions of a Structurally Related Benzothiazole Derivative with 3-TOP Protein

| Interaction Type | Interacting Residue |

|---|---|

| Pi-Alkyl | Proline 1159 |

| Pi-Pi | Tyrosine 1251 |

| Pi-Pi | Tryptophan 1418 |

| Pi-Pi | Tryptophan 1523 |

| Hydrogen Bond | Lysine 1460 |

Data derived from the docking study of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide researchgate.net.

Identification of Key Interacting Residues and Binding Site Characteristics

The analysis of docking poses for benzothiazole derivatives has led to the identification of key amino acid residues that are crucial for binding. In the aforementioned study, the benzothiazole ring of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide was found to engage in more significant interactions than the other parts of the molecule mdpi.comresearchgate.net.

Specifically, the benzothiazole moiety formed a pi-alkyl interaction with Proline 1159 and pi-pi stacking interactions with Tyrosine 1251, Tryptophan 1418, and Tryptophan 1523 researchgate.net. A hydrogen bond with Lysine 1460 was also identified as a key interaction researchgate.net. These findings suggest that the binding site is characterized by a hydrophobic pocket rich in aromatic residues, which can accommodate the benzothiazole ring system. For this compound, the terminal primary amine is a critical functional group that can act as a hydrogen bond donor, potentially interacting with acidic residues such as aspartate or glutamate within the binding site.

Fragment-Based Drug Design and Lead Optimization Strategies

Fragment-based drug design (FBDD) is a powerful strategy for hit identification and lead development. The benzothiazole scaffold is an attractive starting point for FBDD due to its prevalence in biologically active molecules and its favorable physicochemical properties nih.govresearchgate.net. In this approach, small fragments containing the benzothiazole core are screened for binding to a target protein. Once a binding fragment is identified, it can be elaborated upon to increase its potency and selectivity.

For a molecule such as this compound, the benzothiazole moiety can be considered the "anchor" fragment, while the butan-1-amine side chain provides a vector for chemical modification and growth. Lead optimization strategies can include:

Modification of the alkyl chain: Altering the length and rigidity of the linker can optimize the positioning of the terminal amine for improved interactions.

Substitution on the benzothiazole ring: The addition of various substituents to the aromatic ring can enhance binding affinity through increased hydrophobic or polar interactions.

Derivatization of the amine group: Conversion of the primary amine to secondary or tertiary amines, or its incorporation into a heterocyclic ring, can modulate its hydrogen bonding capabilities and pharmacokinetic properties.

A computational FBDD approach was successfully used to identify an amino-carboxamide benzothiazole scaffold as a promising inhibitor of Lysine Specific Demethylase 1 (LSD1), highlighting the utility of this strategy nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activities. For benzothiazole derivatives, QSAR models have been developed to predict their efficacy as anticancer and antimicrobial agents nih.govresearchgate.net. These models are typically generated using statistical techniques like multiple linear regression (MLR) and artificial neural networks (ANN) nih.gov.

For a series of 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives, QSAR models with high correlation coefficients (R² values ranging from 0.90 to 0.92) were developed, indicating their strong predictive power nih.gov. The reliability of these models is rigorously tested through internal and external validation methods nih.gov. Such predictive models are invaluable for the virtual screening of new derivatives of this compound, allowing for the prioritization of compounds for synthesis and biological testing.

Identification of Physiochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that have a significant impact on the biological activity of the compounds. These descriptors can be classified into several categories, including hydrophobic, electronic, steric, and topological.

In various QSAR studies of benzothiazole derivatives, the following descriptors have been identified as important:

Hydrophobicity (Log P): This descriptor often correlates with a compound's ability to cross biological membranes and engage in hydrophobic interactions within the target's binding site.

Electronic Descriptors: Parameters such as the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), dipole moment, and partial atomic charges are indicative of a molecule's reactivity and its potential for electrostatic interactions.

Steric Descriptors: Molecular weight and molar refractivity, which relate to the size and shape of the molecule, are critical for ensuring a good fit within the binding pocket.

A QSAR study on 2-aminothiazol-4(5h)-one derivatives utilized a combination of 3D and topological descriptors to build a predictive model nih.gov. The identification of such influential descriptors for a series of compounds related to this compound can guide the design of new analogs with enhanced biological activity.

Table 2: Common Physicochemical Descriptors in QSAR Studies of Benzothiazole Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | Log P | Membrane permeability, hydrophobic interactions |

| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, electrostatic interactions |

| Steric | Molecular Weight, Molar Refractivity | Binding site complementarity |

| Topological | Connectivity indices | Molecular shape and flexibility |

This table provides a generalized summary based on QSAR studies of various benzothiazole derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a dynamic perspective on ligand-receptor interactions, complementing the static view offered by molecular docking. MD simulations have been applied to investigate the stability and conformational dynamics of benzothiazole derivatives in complex with their biological targets nih.gov.

For example, a study on a benzothiazole-based inhibitor of ERK2 and p38α MAP kinases employed MD simulations to elucidate the reasons for its distinct binding modes in the two proteins nih.gov. MD simulations can provide valuable information on:

The stability of key hydrogen bonds and other non-covalent interactions over time.

Conformational changes in both the ligand and the protein upon binding.

The role of surrounding water molecules in mediating or disrupting the binding.

By conducting MD simulations of this compound in complex with a putative target, a more realistic and detailed understanding of its binding dynamics and the stability of the complex can be achieved. This information is crucial for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability of a ligand-target complex and its dynamic behavior over time. nih.gov These simulations can reveal the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of a ligand like this compound to a protein receptor. nih.gov

For benzothiazole derivatives, MD simulations have been used to explore their binding to various therapeutic targets. scribd.comnih.gov These studies help in understanding how modifications to the benzothiazole scaffold affect binding affinity and stability, providing a rational basis for designing more potent and selective molecules. nih.gov While specific MD studies on this compound are not extensively documented in publicly available literature, the principles from studies on analogous structures are directly applicable.

Computational ADME/Toxicity Predictions

In silico methods are crucial for the early-stage assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity. nih.govnih.gov These predictions help to identify potential liabilities and prioritize candidates for further development, reducing the reliance on costly and time-consuming experimental assays. nih.govnih.gov

A variety of computational models and software platforms, such as SwissADME, pkCSM, and ADMET-SAR, are used to predict the ADME profile of molecules. nih.govmdpi.comijprajournal.com These tools calculate a range of physicochemical descriptors and use quantitative structure-activity relationship (QSAR) models to estimate pharmacokinetic properties. nih.gov For this compound, a predictive analysis would involve evaluating parameters like those presented in the table below.

Table 1: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 206.3 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.5 - 3.0 | Good balance for permeability and solubility |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Suggests good intestinal absorption (<140 Ų) nih.gov |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |

| Blood-Brain Barrier (BBB) Permeability | Likely Low/Negative | May not readily enter the central nervous system |

| GI Absorption | High | Expected to be well-absorbed from the gut |

Note: The values in this table are representative predictions based on the structure of this compound and typical outputs from ADME prediction software for similar molecules. They are intended for illustrative purposes.

These predictions are based on the compound's structure and rely on large datasets of experimentally determined properties. researchgate.net For example, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a compound. ijprajournal.com Studies on other benzothiazole-based compounds have shown that these in silico predictions correlate well with experimental outcomes, validating their use in the drug discovery process. nih.gov

Predictive toxicology aims to identify potential adverse effects of chemicals, such as carcinogenicity, mutagenicity, and organ-specific toxicity, using computational models. researchgate.nettoxicology.org These methods analyze chemical structures for toxicophores (structural fragments associated with toxicity) and use QSAR models to predict toxicological endpoints. nih.gov Software tools like Toxtree and the OECD QSAR Toolbox are commonly used for this purpose. frontiersin.org

For this compound, a computational toxicity assessment would screen for alerts for various toxicities. Benzothiazole and amine moieties can sometimes be associated with specific toxicities, and computational models can help assess this risk. frontiersin.orgmdpi.com

Table 2: Representative Computational Toxicology Predictions

| Toxicity Endpoint | Prediction | Confidence Level |

|---|---|---|

| Ames Mutagenicity | Non-mutagenic | Moderate |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity | Low risk | Moderate |

| hERG Inhibition | Potential inhibitor | Low to Moderate |

Note: This table presents hypothetical predictions for illustrative purposes, based on general knowledge of the structural motifs present in this compound. Actual predictions would require specific software analysis.

These predictions are invaluable for flagging potential safety concerns early in development. nih.gov For instance, the prediction of hERG inhibition is critical, as blocking this potassium channel can lead to serious cardiac arrhythmias. frontiersin.org

Advanced Molecular Simulations for Amine-Containing Systems

Beyond standard molecular dynamics, more advanced simulation methods can be applied to amine-containing systems like this compound to predict a wider range of properties with high accuracy.

The Statistical Associating Fluid Theory (SAFT) and its variants, such as soft-SAFT, are powerful molecular-thermodynamic models used to predict the phase behavior and thermodynamic properties of complex fluids. researchgate.net These equations of state are based on a molecular model of the fluid, accounting for molecular size, shape, and intermolecular forces, including dispersion, chain effects, and association (e.g., hydrogen bonding). researchgate.net

For an amine-containing compound, the soft-SAFT approach would model the molecule as a chain of spherical segments with an association site representing the amine group's ability to form hydrogen bonds. By fitting a few molecular parameters to experimental data (like vapor pressure or liquid density), the model can accurately predict a wide range of thermodynamic properties over various temperatures and pressures. These properties include:

Vapor-liquid equilibria (VLE)

Liquid-liquid equilibria (LLE)

Densities

Enthalpies of vaporization

Heat capacities researchgate.net

The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a quantum chemistry-based method for predicting thermodynamic properties of liquids and solutions. It is particularly useful for studying affinity, such as calculating partition coefficients, solubilities, and activity coefficients. nih.gov

The method first involves a quantum mechanical calculation (typically using Density Functional Theory, DFT) for an individual molecule, assuming it is in a virtual conductor. This generates a screening charge distribution on the molecule's surface, known as the σ-profile. The σ-profile is a histogram of the charge density, which serves as a detailed descriptor of the molecule's polarity. The thermodynamic properties of the liquid are then calculated based on the statistical interactions of these σ-profiles. nih.gov

For this compound, COSMO-RS could be used to:

Predict solubility in various solvents.

Calculate the octanol-water partition coefficient (LogP) , a key measure of lipophilicity.

Estimate the binding affinity to a receptor by calculating the free energy of transfer from a solvent to the binding site.

Quantitative structure-activity relationship (QSAR) studies on other benzothiazole derivatives have successfully correlated calculated physicochemical properties with biological affinity, such as H3-receptor affinity. nih.gov These studies underscore the utility of computational methods in predicting and rationalizing the binding affinity of novel compounds.

V. Structure Activity Relationship Sar and Mechanistic Pathways

Elucidation of Molecular Mechanisms of Action

Benzothiazole-containing compounds have been identified as inhibitors of several important enzyme families. While the specific enzyme targets of 4-(1,3-Benzothiazol-2-yl)butan-1-amine are not definitively established, related benzothiazole (B30560) derivatives have been shown to inhibit various kinases and other enzymes.

Protein Kinases: The benzothiazole scaffold is a common feature in many kinase inhibitors nih.gov. For example, certain 2-aminobenzothiazole (B30445) derivatives have been found to inhibit PI3Kγ, CDK2, and EGFR nih.govacs.org. The nitrogen and sulfur atoms of the benzothiazole ring can participate in hydrogen bonding and other interactions within the ATP-binding pocket of these enzymes.

Lysine-Specific Demethylase 1 (LSD1): LSD1 is an epigenetic enzyme that has emerged as a target for cancer therapy. Some natural products and synthetic molecules have been identified as LSD1 inhibitors, and the development of novel scaffolds is an active area of research semanticscholar.org. While there is no direct evidence of this compound inhibiting LSD1, the structural features of benzothiazoles make them potential candidates for interacting with the FAD-dependent active site of this enzyme.

Other Enzymes: Benzothiazole derivatives have also been shown to inhibit other enzymes, such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases rsc.org. The benzothiazole core can bind within the substrate cavity of the MAO-B enzyme mdpi.com. Additionally, some benzothiazole derivatives have been investigated as inhibitors of bacterial enzymes like methionyl-tRNA synthetase and dihydroorotase, highlighting their potential as antibacterial agents nih.govnih.gov.

The following table provides examples of enzyme inhibition by various benzothiazole derivatives.

| Benzothiazole Derivative Class | Enzyme Target | Biological Context |

| 2-Aminobenzothiazole derivatives | PI3Kγ, CDK2, EGFR | Anticancer nih.govacs.org |

| Benzothiazole-piperazine derivatives | PI3Kγ | Anticancer nih.gov |

| 2-Arylbenzothiazoles | MAO-B | Neurodegenerative diseases rsc.orgmdpi.com |

| Benzothiazol- and benzooxazol-2-amines | Methionyl-tRNA synthetase | Antibacterial nih.gov |

| Benzothiazole derivatives | Dihydroorotase | Antibacterial nih.gov |

In addition to specific enzyme inhibition, the biological effects of this compound and related compounds can be mediated by their interactions with cellular structures, particularly the cell membrane.

Membrane Permeability and Disruption: The amphipathic nature of many benzothiazole derivatives, possessing both a lipophilic benzothiazole core and a more polar side chain, allows them to interact with and penetrate cell membranes. Some benzothiazole compounds can disrupt the integrity of microbial cell membranes, leading to increased permeability and cell lysis mdpi.com. This disruption of the cell membrane is a key mechanism of antimicrobial activity for certain classes of compounds.

Efflux Pump Inhibition: Bacterial efflux pumps are membrane proteins that actively transport antimicrobial agents out of the cell, conferring drug resistance. A number of 2-substituted benzothiazoles have been identified as efflux pump inhibitors (EPIs) nih.govnih.govunivpm.it. By inhibiting these pumps, benzothiazole derivatives can restore the efficacy of conventional antibiotics. The mechanism of efflux pump inhibition can involve competitive binding to the pump's substrate-binding site. The hydrogen bond acceptor property of the nitrogen in the thiazole (B1198619) ring and substituents at the 2-position of the benzothiazole ring system have been shown to be significant for binding to efflux pump proteins nih.gov.

Based on the comprehensive search conducted, there is currently insufficient publicly available scientific literature to generate a detailed article on "this compound" that specifically addresses the requested sections on its Structure-Activity Relationship (SAR) and Mechanistic Pathways.

The search did not yield specific research findings, data tables, or detailed discussions pertaining to the receptor binding and modulation, investigations into selectivity and specificity, or the rational design principles for optimized activity for this exact compound.

The available literature focuses on the broader class of benzothiazole derivatives, each with different substitutions and, consequently, distinct biological targets and SAR profiles. Providing information from these related but structurally different compounds would not adhere to the strict instruction of focusing solely on "this compound."

Therefore, it is not possible to construct the requested article with the required scientific accuracy and specificity for the designated compound. Further research and publication on "this compound" are needed before a detailed analysis of its SAR and mechanistic pathways can be provided.

Vi. Emerging Research Trajectories and Future Prospects

Development of Novel Benzothiazole-Amine Derivatives for Chemical Biology Tools

The benzothiazole-amine framework is a highly adaptable scaffold for creating new tools in chemical biology. The benzothiazole (B30560) core often serves as a fluorophore, while the amine group provides a reactive handle for attaching other functional groups or interacting with biological targets. mdpi.com This modular design has enabled the synthesis of a wide array of derivatives with applications ranging from fluorescent probes to potential therapeutics. pcbiochemres.commdpi.com

Researchers have successfully synthesized novel series of 2-aminobenzothiazole (B30445) derivatives and evaluated their biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.gov The ability to easily modify the amine group and the benzothiazole ring allows for the fine-tuning of the molecule's properties to target specific enzymes or cellular processes. nih.gov For example, derivatives have been designed to function as fluorescent probes for detecting specific biomolecules or physiological conditions by undergoing changes in their luminescence upon interaction with an analyte.

Table 1: Examples of Benzothiazole-Amine Derivatives and Their Applications in Chemical Biology

| Derivative Class | Application | Target/Mechanism of Action |

|---|---|---|

| Benzothiazole-Piperazine Compounds | Anticancer Agents | Targeting enzymes like PI3Kγ |

| Benzothiazole-based Fluorescent Probes | Bioimaging | Sensing of formaldehyde (B43269), pH changes, and specific ions |

| 2-Aminobenzothiazole Scaffolds | Anticancer Agents | Inhibition of various enzymes such as dihydroorotase and DNA gyrase nih.gov |

This table provides a generalized overview of applications for the broader class of benzothiazole-amine derivatives.

Exploration of Catalytic Roles for Amine-Functionalized Benzothiazoles

The amine and benzothiazole moieties can both participate in catalytic processes, opening avenues for their use in synthesis and environmental applications.

The development of environmentally friendly, or "green," chemical processes is a major goal of modern chemistry. researchgate.netnih.gov Benzothiazole derivatives are being explored in this context. While much research focuses on the catalyzed synthesis of benzothiazoles, there is growing interest in using amine-functionalized benzothiazoles as catalysts. researchgate.netresearchgate.net

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a key area of sustainable chemistry. nih.gov The amine group in structures like 4-(1,3-Benzothiazol-2-yl)butan-1-amine can potentially act as a basic or nucleophilic catalyst. Furthermore, related compounds like benzothiazolines have been shown to be highly effective hydrogen donors in organocatalytic transfer hydrogenation reactions, a crucial process for producing chiral amines. acs.orgnih.gov This suggests a potential catalytic role for the benzothiazole-amine scaffold in reduction reactions. The development of such catalysts aligns with green chemistry principles by replacing potentially toxic or expensive metal catalysts. mdpi.comresearchgate.net

The capture and storage of carbon dioxide (CO2) is a critical strategy for mitigating climate change. Amine-functionalized materials are among the most promising solid sorbents for CO2 capture due to the chemical affinity between the basic amine groups and the acidic CO2 molecule.

While research has heavily focused on functionalizing porous polymers and silica (B1680970) with amines, the fundamental principle can be applied to molecules like this compound. The primary amine group on the butane (B89635) chain is a potential binding site for CO2. The concept involves incorporating these benzothiazole-amine moieties into larger porous structures or polymers. The amine groups would provide CO2-philic sites, enhancing both the capacity and selectivity of CO2 capture. This approach seeks to overcome some limitations of liquid amine scrubbers, such as corrosiveness and the high energy penalty associated with regeneration.

Advancements in Spectroscopic Probe and Sensor Design

Benzothiazole derivatives are renowned for their fluorescent properties. pcbiochemres.comresearchgate.net The amine functionalization provides a crucial component for designing "smart" molecular probes and sensors that can detect specific analytes. The underlying mechanisms for these sensors often involve photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com

In a typical sensor design, the amine group acts as a recognition site. When the amine group interacts with the target analyte (e.g., a metal ion or a proton), its electron-donating ability is altered. This change affects the electronic structure of the entire molecule, leading to a detectable change in the fluorescence signal, such as turning "on" or "off," or shifting in color. For instance, benzothiazole-based probes have been developed for the ratiometric sensing of formaldehyde and for detecting pH variations in living cells.

Synergistic Integration of Experimental and Computational Methodologies

The combination of computational chemistry and experimental synthesis is accelerating the discovery and optimization of new benzothiazole derivatives. Computational methods, such as Density Functional Theory (DFT), allow researchers to predict the properties of molecules before they are synthesized in the lab.

These computational studies can provide insights into:

Molecular Geometry: Optimizing the three-dimensional structure of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which helps in understanding the molecule's reactivity and spectroscopic behavior.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

Molecular Docking: Predicting how a molecule might bind to a biological target, such as an enzyme's active site, which is invaluable for drug design.

By predicting which derivatives are most likely to have the desired properties, computational screening can save significant time and resources in the laboratory. This synergistic approach allows for a more rational design of new functional molecules.

Unexplored Reactivity and Transformations of the Butan-1-amine Moiety

While much of the research on benzothiazole-amines focuses on the properties imparted by the aromatic core or the synthesis of the scaffold itself, the chemical reactivity of the butan-1-amine side chain remains a relatively unexplored frontier. mdpi.com The primary amine group is a versatile functional group capable of undergoing a wide range of chemical transformations. libretexts.org

Potential reactions that could be explored include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of additional alkyl groups to form secondary or tertiary amines. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can serve as intermediates for other reactions or as ligands for metal complexes. mdpi.com

Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form more complex secondary or tertiary amines. libretexts.org

Exploring these transformations could lead to the creation of novel benzothiazole-based polymers, ligands for catalysis, or new prodrugs. The butan-1-amine moiety serves as a key building block, offering a gateway to a vast chemical space of new and potentially valuable compounds. mdpi.comresearchgate.net

Addressing Challenges and Future Opportunities in Aminobenzothiazole Research

The field of aminobenzothiazole research is dynamic, with a continuous drive to overcome existing hurdles and explore new therapeutic avenues. The 2-aminobenzothiazole (2-ABT) scaffold, a core component of this compound, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.net This versatility, however, is accompanied by challenges that researchers are actively working to address.

A primary challenge in the development of aminobenzothiazole-based therapeutic agents is their often-poor aqueous solubility. researchgate.net The inherent hydrophobicity of the benzothiazole core can limit bioavailability and complicate formulation development. researchgate.net Future research will likely focus on chemical modifications to enhance solubility without compromising biological activity. This may involve the incorporation of polar functional groups or the use of advanced drug delivery systems.

Another significant hurdle is the translation of promising in vitro results to in vivo efficacy. While many aminobenzothiazole derivatives exhibit potent activity in laboratory assays, a comprehensive understanding of their pharmacokinetic and pharmacodynamic profiles is often lacking. Future research must prioritize detailed in vivo studies to assess the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which is crucial for their development as viable drug candidates.

Despite these challenges, the future of aminobenzothiazole research is bright, with several exciting prospects on the horizon. The diverse biological activities of this class of compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, continue to be a major focus. researchgate.net Researchers are exploring novel molecular targets and pathways that can be modulated by aminobenzothiazole derivatives. researchgate.net

One of the most promising future directions is the development of multi-target drugs. Given the ability of the 2-aminobenzothiazole scaffold to interact with various biological targets, it is an ideal platform for designing single molecules that can address complex diseases involving multiple pathological pathways. researchgate.net This approach could lead to more effective treatments for diseases like cancer and neurodegenerative disorders.

Furthermore, there is a growing emphasis on the development of green and sustainable synthetic methods for aminobenzothiazoles. nih.gov Multicomponent reactions (MCRs) are gaining traction as an environmentally friendly approach that allows for the rapid and efficient synthesis of complex heterocyclic scaffolds in a single step. nih.gov This aligns with the principles of green chemistry by improving atom economy and reducing waste.

The exploration of new therapeutic applications for aminobenzothiazoles is another key area of future research. For instance, some derivatives have shown potential in modulating the aggregation of proteins associated with neurodegenerative diseases, suggesting a possible role in the treatment of these conditions. researchgate.net

The table below summarizes the key challenges and future opportunities in aminobenzothiazole research, which are applicable to the study of this compound.

| Category | Key Aspects | Relevance to this compound |

| Current Challenges | Poor aqueous solubility of the benzothiazole core. researchgate.net | The hydrophobicity of the benzothiazole moiety in the compound may limit its bioavailability. |

| Lack of comprehensive in vivo and pharmacokinetic data. | Efficacy and safety in biological systems are yet to be determined. | |

| Future Opportunities | Exploration of diverse biological activities (anticancer, antimicrobial, etc.). researchgate.net | The compound could be screened for a wide range of therapeutic properties. |

| Development of multi-target therapeutic agents. researchgate.net | The aminobenzothiazole scaffold suggests potential for broad-spectrum activity. | |

| Application of green and sustainable synthetic methodologies. nih.gov | More efficient and environmentally friendly methods for its synthesis can be developed. | |

| Investigation into novel therapeutic areas like neurodegenerative diseases. researchgate.net | Potential for new applications beyond the traditionally explored areas. |

While specific data on this compound remains to be established, the broader research into aminobenzothiazoles provides a clear roadmap for its future investigation and potential development as a pharmacologically active agent.

Q & A

What synthetic methodologies are effective for preparing 4-(1,3-benzothiazol-2-yl)butan-1-amine, and how can reaction conditions be optimized?

Basic Research Focus

A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under reflux with polar aprotic solvents (e.g., DMF or THF) can yield derivatives with varying substituents. Optimization includes adjusting reaction time (12–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 amine:isothiocyanate) to maximize yields . Chromatographic purification (silica gel, ethyl acetate/hexane) is typically employed for isolation.

How can crystallographic data resolve structural ambiguities in benzothiazolyl derivatives like this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SCXRD) using instruments like the Bruker SMART CCD diffractometer is critical. For example, dihedral angles between benzothiazole and adjacent rings (e.g., 7.22°–80.89°) reveal conformational flexibility, while hydrogen-bonding networks (N–H⋯O, O–H⋯N) stabilize crystal packing . Refinement with SHELXL (R factor ≤ 0.053) and validation via the Cambridge Structural Database (CSD) ensure accuracy . Challenges include resolving disorder in flexible alkyl chains or accounting for solvent molecules in the lattice.

What strategies are recommended for analyzing biological activity data with conflicting results in benzothiazole derivatives?

Advanced Research Focus

Contradictions in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from assay variability or structural nuances. For instance, substituent position (e.g., para vs. meta on aryl groups) significantly impacts interactions with target proteins. Statistical tools like ANOVA can assess variability in biological replicates (e.g., species-specific responses in screening data from Entry 3a–4c in activity tables) . Cross-validation with computational docking (e.g., AutoDock Vina) helps correlate structural features (e.g., electron-withdrawing groups) with activity trends.

How can hydrogen-bonding interactions in this compound derivatives be experimentally characterized?

Advanced Research Focus

Infrared (IR) spectroscopy (N–H stretching at 3300–3500 cm⁻¹) and SCXRD provide direct evidence. For example, intramolecular N–H⋯O bonds (2.8–3.0 Å) and intermolecular C–H⋯O interactions (3.78–3.95 Å) stabilize crystal structures . Solid-state NMR can further probe hydrogen-bond dynamics, while DFT calculations (e.g., B3LYP/6-31G*) quantify interaction energies.

What analytical techniques ensure purity and structural fidelity of this compound during synthesis?

Basic Research Focus

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and LC-MS confirm purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) and verifies alkyl chain integrity. Melting point determination (e.g., 74–157°C for related compounds) and elemental analysis (C, H, N, S) provide supplementary validation .

How do computational models predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Focus

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For benzothiazole derivatives, the C2 position on the thiazole ring is electrophilic due to electron-withdrawing effects. Solvent models (e.g., PCM for DMSO) simulate reaction environments, while activation energy barriers (ΔG‡) guide condition optimization (e.g., catalyst selection) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Personal protective equipment (PPE: gloves, goggles, lab coat) and fume hoods are mandatory. Waste must be segregated (organic solvents, halogenated byproducts) and disposed via certified biohazard services . Acute toxicity data (e.g., LD50) should be referenced, and emergency measures (e.g., eye rinsing with 0.9% saline) must be pre-established.

How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Steric hindrance from the butan-1-amine chain may slow Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electron-donating groups on the benzothiazole enhance oxidative addition rates. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots (σ values for substituents) quantify these effects. Ligand screening (e.g., XPhos vs. SPhos) optimizes yields in challenging reactions .

What role does the benzothiazole moiety play in the photophysical properties of this compound?

Advanced Research Focus

The benzothiazole ring confers fluorescence via π→π* transitions. UV-Vis spectroscopy (λmax ≈ 300–350 nm) and quantum yield measurements (e.g., integrating sphere) characterize emission. Solvatochromic shifts in polar solvents (e.g., ethanol vs. hexane) indicate intramolecular charge transfer. Time-resolved fluorescence decay assays (ns-μs lifetimes) probe excited-state dynamics .

How can researchers address low yields in multistep syntheses of this compound derivatives?

Advanced Research Focus

Troubleshooting includes:

- Intermediate characterization : Use in-situ FTIR to monitor reaction progress.

- Catalyst optimization : Screen Pd/C, Ni, or Cu catalysts for C–N coupling steps.

- Protecting groups : Employ tert-butoxycarbonyl (Boc) for amine protection during benzothiazole formation .

- Scale-up considerations : Microreactors improve heat/mass transfer for exothermic steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |